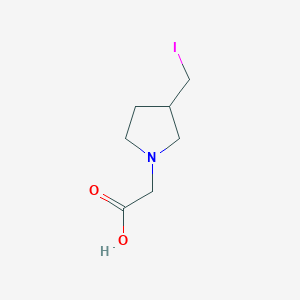

(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Heterocyclic Chemistry Research

The pyrrolidine nucleus is a highly privileged scaffold in organic and medicinal chemistry. acs.org Its prevalence is a testament to its versatile nature and significant biological relevance.

Structural Importance: Pyrrolidine is a five-membered, non-aromatic nitrogen heterocycle. nih.gov This saturated, sp³-rich structure provides a three-dimensional geometry that is highly advantageous for exploring pharmacophore space, a key aspect of modern drug design. nih.govnih.gov The non-planar nature of the ring, which undergoes a phenomenon known as "pseudorotation," further enhances its ability to present substituents in precise spatial orientations. nih.govnih.gov

Presence in Nature and Pharmaceuticals: The pyrrolidine ring is a fundamental component of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is integral to the structure of the amino acids proline and hydroxyproline. wikipedia.org Its importance is further highlighted by its presence in 37 drugs approved by the U.S. Food and Drug Administration, making it one of the most common five-membered nitrogen heterocycles in medicine. nih.gov

Synthetic Utility: Beyond its biological roles, the pyrrolidine framework is widely employed in synthesis. Pyrrolidine and its derivatives serve as effective chiral controllers in asymmetric synthesis, ligands for transition metals, and organocatalysts. nih.gov Synthetic chemists have developed numerous methods for both the construction of the pyrrolidine ring from various precursors and the functionalization of pre-existing pyrrolidine structures. nih.gov

Academic Context and Research Value of N-Substituted Pyrrolidinyl Acetic Acid Derivatives

The attachment of an acetic acid moiety to the nitrogen atom of a pyrrolidine ring creates a class of compounds known as N-substituted pyrrolidinyl acetic acid derivatives. This structural motif has garnered considerable academic and research interest due to its potential applications.

Mimicking Natural Structures: The N-acetic acid group can act as a mimic or isostere for the carboxylate group of proline, an amino acid crucial to protein structure and function. This allows these derivatives to be explored as potential enzyme inhibitors or receptor modulators.

Synthetic Handles for Further Derivatization: The carboxylic acid functional group is a versatile handle for further chemical modifications. It can be readily converted into esters, amides, and other functional groups, enabling the synthesis of large libraries of compounds for screening in drug discovery programs. nih.gov For instance, research has shown the synthesis of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters from their corresponding acid precursors for evaluation in antitumor assays. nih.gov

Improving Physicochemical Properties: N-substitution can significantly alter the physicochemical properties of the parent pyrrolidine. The inclusion of an acetic acid group, for example, can modify solubility, polarity, and hydrogen bonding capacity, which are critical parameters for a molecule's biological activity and pharmacokinetic profile.

Research into related N-substituted heterocyclic acetic acid derivatives has demonstrated their value. For example, studies on (3,5-DIMETHYL-PYRAZOL-1-YL)-ACETIC ACID and (Pyrrol-3-yl)-acetic acid highlight the ongoing interest in compounds containing an N-acetic acid functional group. sigmaaldrich.comchemicalbook.com

Specific Research Focus on Iodomethyl-Substituted Pyrrolidine Systems

The introduction of an iodomethyl group at the C-3 position of the pyrrolidine ring, as seen in (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid, imparts specific and valuable chemical properties.

Reactive Functional Group: The primary significance of the iodomethyl group (-CH₂I) lies in its reactivity. Iodine is an excellent leaving group, making the iodomethyl moiety highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups at the 3-position of the pyrrolidine ring.

Key Synthetic Intermediate: Due to this reactivity, iodomethyl-substituted pyrrolidines are not typically the final target molecules but rather crucial intermediates in multi-step synthetic sequences. They serve as electrophilic building blocks that can be coupled with various nucleophiles (e.g., amines, thiols, cyanides, azides) to construct more complex and diverse molecular architectures. This strategy is fundamental in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Scaffold for Diverse Structures: The ability to easily displace the iodide ion opens pathways to a vast array of 3-substituted pyrrolidine derivatives. This versatility is highly prized in drug discovery, where the systematic modification of a core scaffold is a common strategy for optimizing biological activity and developing structure-activity relationships (SAR). nih.gov For example, a similar concept is seen in the use of a versatile bicyclo[2.2.1]heptane scaffold containing a reactive bromomethylene group for divergent drug discovery synthesis. acs.org

The combination of the stable pyrrolidine core, the versatile N-acetic acid handle, and the reactive C-3 iodomethyl group makes this compound a molecule of significant interest for synthetic chemists aiming to create novel and complex chemical entities for research in materials science and medicinal chemistry.

Data Tables

Table 1: Properties of Pyrrolidine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₉N | wikipedia.org |

| Molar Mass | 71.123 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless to pale yellow liquid | chemicalbook.com |

| Odor | Ammonia-like, fishy | wikipedia.orgchemicalbook.com |

| Boiling Point | 87-88 °C | wikipedia.orgchemicalbook.com |

| Melting Point | -63 °C | wikipedia.org |

| Density | 0.852 g/mL at 25 °C | chemicalbook.com |

| Solubility in Water | Miscible | wikipedia.orgchemicalbook.com |

| Basicity (pKa of conjugate acid) | 11.27 | wikipedia.org |

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| (3,5-DIMETHYL-PYRAZOL-1-YL)-ACETIC ACID | C₇H₁₀N₂O₂ |

| This compound | Not specified in search results |

| (Pyrrol-3-yl)-acetic acid | C₆H₇NO₂ |

| 1H-Pyrrole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester | Not specified in search results |

| 4-pyridone-1'(N)-acetic acid | Not specified in search results |

| Aniline | Not specified in search results |

| Bepridil | Not specified in search results |

| Hygrine | Not specified in search results |

| Hydroxyproline | Not specified in search results |

| Maleic anhydride | Not specified in search results |

| N-methylpyrrolidine | Not specified in search results |

| Nicotine | Not specified in search results |

| Piracetam | Not specified in search results |

| Procyclidine | Not specified in search results |

| Proline | Not specified in search results |

| Pyrrolidine | C₄H₉N |

| Triphenylphosphine | Not specified in search results |

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(iodomethyl)pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12INO2/c8-3-6-1-2-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBWKDJOIKLTTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CI)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Pathways of 3 Iodomethyl Pyrrolidin 1 Yl Acetic Acid

Reactivity of the Iodomethyl Group

The primary reactive center for many transformations of this molecule is the iodomethyl group. The carbon-iodine bond is relatively weak and polarized, making the methylene (B1212753) carbon an electrophilic site susceptible to a range of reactions.

Nucleophilic Substitution Reactions (SN2)

The carbon-iodine bond in the 3-(iodomethyl)pyrrolidine (B596565) moiety is highly susceptible to nucleophilic attack, making the compound a valuable substrate for SN2 reactions. acs.org In this type of reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the iodide ion, which is an excellent leaving group. The reaction proceeds via a concerted mechanism, involving a backside attack from the nucleophile, which results in an inversion of the stereochemical configuration at the carbon center. nih.govchemistrysteps.com

The general mechanism for an SN2 reaction at the iodomethyl group can be depicted as:

General Reaction Scheme: Nu:⁻ + R-CH₂-I → Nu-CH₂-R + I⁻

Where Nu:⁻ represents a nucleophile and R is the (1-acetyl-pyrrolidin-3-yl) moiety.

The rate of the SN2 reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and steric hindrance around the reaction center. researchgate.netnih.gov Given that the iodomethyl group is on a primary carbon, SN2 reactions are generally favored over competing elimination reactions, especially with good, non-basic nucleophiles. libretexts.org

A variety of nucleophiles can be employed to create new carbon-heteroatom or carbon-carbon bonds. The following table provides examples of potential SN2 reactions with (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid.

| Nucleophile | Product | Bond Formed |

| Azide (N₃⁻) | (3-Azidomethyl-pyrrolidin-1-yl)-acetic acid | C-N |

| Cyanide (CN⁻) | (3-Cyanomethyl-pyrrolidin-1-yl)-acetic acid | C-C |

| Thiolate (RS⁻) | [3-(Alkylthiomethyl)-pyrrolidin-1-yl]-acetic acid | C-S |

| Hydroxide (OH⁻) | (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid | C-O |

| Amine (R₂NH) | [3-(Dialkylaminomethyl)-pyrrolidin-1-yl]-acetic acid | C-N |

Potential for Elimination Reactions

Elimination reactions, specifically E2 reactions, are a potential competing pathway to SN2 reactions, particularly in the presence of strong, sterically hindered bases. libretexts.orgyoutube.com In an E2 reaction, a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon), leading to the formation of a double bond and the simultaneous expulsion of the leaving group. chemicalbook.com

For this compound, an E2 reaction would involve the removal of a proton from the C3 position of the pyrrolidine (B122466) ring and the loss of the iodide ion, resulting in the formation of (3-Methylene-pyrrolidin-1-yl)-acetic acid.

General Reaction Scheme: Base:⁻ + H-CHR'-CH₂(I)-R → Base-H + CHR'=CR-R + I⁻

The competition between SN2 and E2 reactions is primarily governed by the nature of the nucleophile/base and the structure of the substrate. libretexts.orglibretexts.org

| Factor | Favors SN2 | Favors E2 |

| Nucleophile/Base | Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) | Strong, bulky bases (e.g., t-BuOK) |

| Substrate | Primary halides (like the iodomethyl group) | Tertiary halides |

| Temperature | Lower temperatures | Higher temperatures |

Given that the iodomethyl group is a primary halide, SN2 reactions are generally expected to be the major pathway. libretexts.org However, the use of a strong, bulky base and higher temperatures could favor the E2 elimination product.

Radical Reactions Involving Carbon-Iodine Bonds

The carbon-iodine bond can undergo homolytic cleavage, either thermally or photochemically, to generate a carbon-centered radical. This reactivity opens up pathways for various radical-mediated transformations. Alkyl iodides are commonly used as radical precursors in chemical synthesis. nih.gov The generation of an alkyl radical from the iodomethyl group allows for subsequent C-H functionalization reactions of other molecules, particularly N-heterocycles. wikipedia.org

A plausible mechanism involves the generation of the primary radical from the iodomethyl group, which can then participate in a radical cascade reaction. researchgate.net For instance, the generated radical can add to an alkene or an aromatic system, leading to the formation of new carbon-carbon bonds.

Example of a Radical Reaction Pathway:

Initiation: R-CH₂-I → R-CH₂• + I• (Initiated by light or a radical initiator)

Propagation: R-CH₂• + Substrate → Functionalized Substrate•

Termination: Combination or disproportionation of radical species.

The field of photoredox catalysis has also enabled the generation of alkyl radicals from alkyl halides under mild conditions, further expanding the synthetic utility of compounds like this compound in radical chemistry. nih.gov

Reactivity of the Pyrrolidine Nitrogen (N1)

The nitrogen atom within the pyrrolidine ring is a secondary amine and possesses a lone pair of electrons, rendering it both basic and nucleophilic. wikipedia.orgchemicalbook.com Its reactivity is, however, modulated by the presence of the acetic acid substituent.

Acylation and Alkylation Potential

The pyrrolidine nitrogen can act as a nucleophile and undergo acylation and alkylation reactions. However, the presence of the acetic acid group introduces an intramolecular acid-base equilibrium, where the basic nitrogen can be protonated by the acidic carboxylic acid, forming a zwitterion. This can reduce the nucleophilicity of the nitrogen.

Acylation: In the presence of a suitable base to deprotonate the carboxylic acid and the nitrogen, or by using highly reactive acylating agents, the pyrrolidine nitrogen can be acylated. Acylating agents such as acid chlorides or anhydrides can react with the nitrogen to form an amide bond. beilstein-journals.org This transformation would yield N-acyl derivatives of this compound. The acylation of pyrrolidine-2,4-diones at the C-3 position by acid chlorides in the presence of Lewis acids has been reported, highlighting the utility of acylation in modifying pyrrolidine scaffolds. libretexts.org

Alkylation: Similar to acylation, alkylation of the pyrrolidine nitrogen is possible with alkyl halides. This would lead to the formation of a tertiary amine. However, intramolecular alkylation, where the iodomethyl group reacts with the pyrrolidine nitrogen, is a potential side reaction, which would lead to the formation of a bicyclic quaternary ammonium (B1175870) salt. The direct enantioselective alkylation of arylacetic acids has been achieved using chiral lithium amides, demonstrating the potential for stereocontrolled alkylation at the α-position of the acetic acid moiety, a different reactive site. nih.gov

The basicity of the pyrrolidine nitrogen is a key factor in these reactions. Pyrrolidine itself is a relatively strong base (pKa of its conjugate acid is ~11.3). stackexchange.com The electron-withdrawing nature of the adjacent acetic acid group is expected to decrease the basicity of the nitrogen to some extent.

Role in Intermolecular Interactions

The structural features of this compound allow it to participate in various intermolecular interactions, which influence its physical properties and its interactions with other molecules.

Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the carboxylic acid -OH group and potentially the N-H proton in its protonated form) and hydrogen bond acceptors (the carbonyl oxygen of the carboxylic acid, the pyrrolidine nitrogen, and the iodide atom). nih.gov This allows for the formation of strong intermolecular hydrogen bonds, which can lead to the formation of dimers or extended networks in the solid state. The crystal structure of a related compound, [(1R,7aS)-hexahydro-5-oxo-1H-pyrrolizinyl-1-yl]acetic acid, reveals hydrogen bonding between the carboxyl group and a keto-oxygen atom. nih.gov

Van der Waals Forces: Like all molecules, this compound experiences van der Waals forces, which are temporary fluctuations in electron density that create transient dipoles. The size and shape of the molecule will influence the strength of these interactions.

The combination of these intermolecular forces will determine the melting point, boiling point, and solubility of the compound. The ability to form multiple hydrogen bonds suggests that it is likely to be a solid at room temperature and may have some solubility in polar protic solvents.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's functionality, enabling transformations into various derivatives such as esters and amides. khanacademy.orgyoutube.com Its reactivity is influenced by the electron-withdrawing nature of the carbonyl oxygen, which polarizes the carbon-oxygen double bond and renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. khanacademy.orgyoutube.com

Esterification and Amide Formation

The conversion of the carboxylic acid group in this compound to esters and amides represents a fundamental set of transformations in synthetic organic chemistry. luxembourg-bio.comucl.ac.uk These reactions typically require the activation of the carboxylic acid to enhance its electrophilicity, as direct reaction with alcohols or amines is often inefficient. luxembourg-bio.comfishersci.it

Esterification: The formation of an ester from this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong mineral acid like sulfuric acid. researchgate.net This is a reversible equilibrium-driven process where the removal of water drives the reaction toward the ester product. researchgate.net Other methods involve converting the carboxylic acid to a more reactive intermediate. For instance, reaction with thionyl chloride or oxalyl chloride would form the corresponding acyl chloride, which readily reacts with an alcohol to yield the desired ester. nih.gov

Amide Formation: The synthesis of amides from this compound is of significant interest, as the amide bond is a key feature in many biologically active molecules. luxembourg-bio.comnih.gov Direct condensation with an amine is generally unfavorable due to an acid-base reaction that forms a non-reactive ammonium carboxylate salt. fishersci.it Consequently, coupling reagents are widely employed to facilitate this transformation. luxembourg-bio.comucl.ac.uk

Common strategies involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.it This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the amide bond with high yield. fishersci.it To suppress side reactions and minimize racemization (if chiral centers are present), additives like N-hydroxybenzotriazole (HOBt) are often included. fishersci.it More modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) also provide efficient amide bond formation under mild conditions. ucl.ac.ukfishersci.it

Table 1: Representative Conditions for Ester and Amide Synthesis

| Transformation | Reagents | Solvent | Conditions | Key Features |

|---|---|---|---|---|

| Esterification | Alcohol (R-OH), H₂SO₄ (cat.) | Excess Alcohol | Reflux | Fischer-Speier esterification; equilibrium process. researchgate.net |

| Amide Formation | Amine (R-NH₂), EDC, HOBt | DMF, DCM | 0°C to RT | Carbodiimide method; high yield, suppresses side reactions. fishersci.it |

| Amide Formation | Amine (R-NH₂), HATU, DIEA | DMF | 0°C to RT | Uronium salt-based coupling; rapid and efficient. ucl.ac.ukfishersci.it |

| Amide Formation | 1. SOCl₂ 2. Amine (R-NH₂) | Aprotic (e.g., DCM) | RT | Via acyl chloride; highly reactive intermediate. nih.gov |

This table presents generalized conditions based on standard synthetic methodologies for carboxylic acids.

Ring-Opening and Skeletal Rearrangement Investigations

The pyrrolidine ring, while generally stable, can participate in rearrangements and cleavage reactions, particularly when influenced by adjacent functional groups. The iodomethyl substituent provides a handle for intramolecular reactions that can lead to significant structural changes.

C-N Bond Cleavage Studies

The cleavage of carbon-nitrogen bonds in unstrained saturated heterocycles like pyrrolidine is a challenging but synthetically valuable transformation. nih.gov Recent research has demonstrated that the C-N bond in N-acyl pyrrolidines can be selectively cleaved under reductive conditions using a combination of a Lewis acid and photoredox catalysis. nih.gov

In this context, if the carboxylic acid of this compound were first converted to an amide (e.g., an N-benzoyl derivative), this methodology could potentially be applied. The process involves a single-electron transfer to the amide, facilitated by the Lewis acid, which promotes the site-selective cleavage of the C2-N bond of the pyrrolidine ring. nih.gov This strategy opens up pathways to convert pyrrolidines into valuable acyclic amino-alcohols or other functionalized structures. nih.gov

Isomerization Pathways (e.g., Azetidine (B1206935) to Pyrrolidine)

The synthesis of the 3-iodomethyl-pyrrolidine core is intrinsically linked to the isomerization of a related four-membered ring system, the azetidine. rsc.orgbirmingham.ac.uk Research has shown that functionalized 3-iodopyrrolidine (B174656) derivatives can be formed via the thermal isomerization of 2-(iodomethyl)azetidine derivatives. rsc.orgbirmingham.ac.uknih.gov This reaction represents a key skeletal rearrangement pathway.

The process typically begins with the iodine-mediated cyclization of a homoallylamine at room temperature, which stereoselectively yields a 2-(iodomethyl)azetidine. nih.govresearchgate.net Subsequent heating of this iodo-azetidine, for example at 50°C in a solvent like acetonitrile, induces a rearrangement to the more thermodynamically stable 3-iodopyrrolidine. rsc.orgbirmingham.ac.uk This isomerization is believed to proceed through a dissociative mechanism involving a transient aziridinium (B1262131) ion intermediate. rsc.org The ability to control this isomerization provides a stereoselective route to substituted pyrrolidines. rsc.orgnih.gov

Table 2: Azetidine to Pyrrolidine Isomerization

| Starting Material | Reaction | Product | Conditions | Mechanism |

|---|---|---|---|---|

| 2-(Iodomethyl)azetidine derivative | Thermal Isomerization | 3-Iodopyrrolidine derivative | Heat (e.g., 50°C) in Acetonitrile | Ring-expansion via aziridinium ion intermediate. rsc.orgbirmingham.ac.uk |

This pathway is significant as it provides a synthetic route to the (3-Iodomethyl-pyrrolidin-1-yl) core structure, highlighting a fundamental skeletal transformation in the chemistry of related nitrogen heterocycles.

Structural and Conformational Analysis of 3 Iodomethyl Pyrrolidin 1 Yl Acetic Acid

Pyrrolidine (B122466) Ring Conformation and Pseudorotation Dynamics

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. nih.gov These conformations are typically described as envelope (or bent) and twist forms. researchgate.net The puckering of the pyrrolidine ring is not static but undergoes a continuous interconversion process known as pseudorotation. nih.gov This dynamic behavior is crucial for its biological activity and interactions with other molecules.

The conformation of the pyrrolidine ring can be characterized by two main puckering modes: Cγ-endo and Cγ-exo. frontiersin.org In the Cγ-endo conformation, the Cγ atom is displaced from the plane defined by the other four ring atoms on the same side as the carboxyl group (in proline analogs), while in the Cγ-exo conformation, it is displaced to the opposite side. acs.org The energy barrier for this pseudorotation is generally low, allowing for rapid interconversion between conformers at room temperature. nih.gov For the parent pyrrolidine molecule, the equatorial conformer has been found to be slightly more stable than the axial conformer. nih.gov

Table 1: Representative Pyrrolidine Ring Puckering Parameters

| Parameter | Description | Typical Value Range |

|---|---|---|

| Puckering Amplitude (q) | The maximum out-of-plane displacement of the ring atoms. | 0.3 - 0.5 Å |

| Phase Angle of Pseudorotation (Φ) | Describes the position along the pseudorotation pathway. | 0° - 360° |

| Torsion Angles (τ0 - τ4) | The five endocyclic torsion angles of the ring. | Variable |

Note: This table presents typical value ranges for pyrrolidine rings and may vary depending on substitution.

Influence of the Iodomethyl Substituent on Ring Conformation

The presence of a substituent at the 3-position of the pyrrolidine ring significantly influences its preferred conformation. The nature, size, and orientation of the substituent dictate the energetically most favorable pucker of the ring. nih.gov For 3-substituted prolines, a cis-substituent relative to the carboxyl group tends to stabilize the Cγ-endo puckering, while a trans-substituent has a less pronounced effect. nih.gov

In the case of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid, the iodomethyl group at the C3 position is expected to have a significant steric influence on the ring's conformation. Due to its size, the iodomethyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. This preference for a pseudo-equatorial orientation will, in turn, lock the pyrrolidine ring into a specific range of conformations along the pseudorotation path. The exact preferred conformation, whether it is closer to an envelope or a twist form, would be determined by the interplay of steric and electronic factors.

Steric and Electronic Effects of Substituents

The substituents on the pyrrolidine ring, namely the iodomethyl group at C3 and the acetic acid group at the nitrogen atom, exert both steric and electronic effects that modulate the molecule's structure and reactivity.

Electronic Effects: The electronegative iodine atom in the iodomethyl group exerts an electron-withdrawing inductive effect (-I effect). This effect can influence the electron density distribution within the pyrrolidine ring and affect the basicity of the nitrogen atom. sciepub.com The nitrogen atom, being part of a secondary amine derivative, is a basic center. The presence of the electron-withdrawing acetic acid group and the iodomethyl group is expected to decrease the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine.

Table 2: Comparison of Substituent Effects

| Substituent | Primary Effect | Influence on Pyrrolidine Ring |

|---|---|---|

| Iodomethyl (at C3) | Steric and Electronic (-I) | Favors pseudo-equatorial position, influences ring pucker. |

| Acetic Acid (at N1) | Electronic (-I) | Reduces nitrogen basicity. |

Note: The table provides a qualitative summary of the expected effects.

Hydrogen Bonding and Intermolecular Interactions

In the solid state, this compound is expected to form a network of intermolecular interactions, with hydrogen bonding playing a primary role. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). mdpi.com

It is highly probable that the carboxylic acid moieties will form dimeric structures through strong O-H···O hydrogen bonds, a common motif in carboxylic acid-containing crystal structures. researchgate.net Additionally, the pyrrolidine nitrogen, although its basicity is reduced, can still act as a hydrogen bond acceptor in certain environments. The presence of the iodine atom also introduces the possibility of halogen bonding, where the iodine atom acts as an electrophilic region (a σ-hole) and can interact with nucleophilic atoms like oxygen or nitrogen.

Table 3: Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Expected Strength |

|---|---|---|---|

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Strong |

| Hydrogen Bond | C-H | Oxygen/Nitrogen | Weak |

| Halogen Bond | C-I | Oxygen/Nitrogen | Moderate |

Note: This table lists plausible interactions based on the molecular structure.

Computational Chemistry and Mechanistic Studies

Theoretical Investigations of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms leading to the synthesis of (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid, as well as its subsequent reactions, is fundamental for optimizing synthetic routes and predicting potential products. Computational chemistry offers tools to map out the potential energy surfaces of reactions, identifying intermediates, and the high-energy transition states that connect them.

Quantum chemical studies are instrumental in elucidating reaction pathways. For instance, the synthesis of pyrrolidinedione derivatives has been investigated using quantum chemical methods to understand the multi-stage process involving Michael addition, rearrangement, and cyclization. rsc.orgresearchgate.net Such an approach for this compound would involve modeling the reactants and calculating the energy barriers for various potential pathways to its formation.

Density Functional Theory (DFT) is a common method for these investigations, capable of providing accurate geometries and energies for stationary points along a reaction coordinate. researchgate.netacs.orgnih.gov For example, in the synthesis of substituted pyrrolidines, DFT calculations can determine the activation energy of key steps, which in turn reveals the rate-determining step and factors influencing stereoselectivity. emich.eduacs.org A theoretical study on the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination has utilized DFT to explore the effects of different ligands and halide groups on the reaction mechanism. nih.gov

Furthermore, the reactivity of the iodomethyl group, a key feature of the target molecule, can be computationally explored. Haloalkanes are known to undergo nucleophilic substitution and elimination reactions. studymind.co.ukucsb.eduwikipedia.orgstudysmarter.co.uk Theoretical calculations can model these reactions, for example, the SN2 reaction, by locating the transition state and calculating the activation energy. studymind.co.uk The nature of the halogen (iodine in this case) significantly impacts reactivity, with the C-I bond being weaker and more reactive than C-F, C-Cl, or C-Br bonds, a factor that can be quantified through computational bond dissociation energy calculations. studymind.co.uk

The table below summarizes computational methods often employed in the study of reaction mechanisms relevant to the synthesis and reactivity of this compound.

| Computational Method | Application in Mechanistic Studies | Expected Insights for this compound |

| Density Functional Theory (DFT) | Calculation of energies of reactants, products, intermediates, and transition states. researchgate.netacs.orgnih.gov | Determination of the most favorable synthetic pathway, identification of the rate-limiting step, and understanding the thermodynamics and kinetics of its formation and subsequent reactions. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for key points on the potential energy surface. acs.org | Refined energy barriers and reaction enthalpies, providing a benchmark for DFT results. |

| Intrinsic Reaction Coordinate (IRC) | Following the reaction path from a transition state to the connected reactants and products. | Confirmation that a calculated transition state correctly links the intended reactants and products in a given reaction step. |

| Solvation Models (e.g., PCM, SMD) | Incorporating the effect of a solvent on the reaction energetics. | More realistic prediction of reaction mechanisms in solution, which is crucial for comparing with experimental results. |

Quantum Chemical Calculations for Conformational Preferences

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the flexibility of the pyrrolidine (B122466) ring and the side chains. Quantum chemical calculations are essential for determining the relative energies of these conformers and understanding the factors that govern its structural preferences.

The pyrrolidine ring itself can adopt various puckered conformations, typically described as 'endo' and 'exo' or 'UP' and 'DOWN' puckers. nih.govresearchgate.netnih.gov The substituents on the ring play a crucial role in determining the preferred pucker. For instance, studies on 4-substituted prolines have shown that electron-withdrawing groups can favor a specific ring pucker due to stereoelectronic effects like the gauche effect. nih.govresearchgate.net For this compound, the iodomethyl group at the C3 position would significantly influence the puckering equilibrium. Computational scans of the potential energy surface as a function of the ring dihedral angles can map out the low-energy conformations. biorxiv.org

In addition to the ring pucker, the rotation around the single bonds of the N-acetic acid and C-iodomethyl side chains gives rise to a multitude of conformers. The conformational preferences of the carboxylic acid group, for example, have been studied for acetic acid, showing a preference for the syn conformation in the gas phase. biorxiv.org The presence of the bulky and polarizable iodine atom would also lead to specific spatial arrangements due to steric and electrostatic interactions.

Various levels of theory, from Hartree-Fock (HF) to DFT and post-HF methods like Møller-Plesset perturbation theory (MP2), can be used for conformational analysis. acs.org The choice of basis set is also critical for obtaining accurate results. acs.org

The following table outlines the key conformational features of this compound and the computational approaches to study them.

| Conformational Feature | Key Torsional Angles | Computational Approach | Governing Factors |

| Pyrrolidine Ring Pucker | Dihedral angles within the five-membered ring (e.g., C2-N-C5-C4) | Potential Energy Surface (PES) scan, Dihedral angle driving | Steric hindrance of substituents, Stereoelectronic effects (e.g., gauche effect) nih.govresearchgate.net |

| N-Acetic Acid Side Chain | N-C(acetic)-C(O)-O, C(pyrrolidine)-N-C(acetic)-C(O) | Relaxed PES scan, Rotational barrier calculations | Intramolecular hydrogen bonding, Steric interactions with the pyrrolidine ring |

| C-Iodomethyl Side Chain | C(pyrrolidine)-C(methyl)-I | Rotational barrier calculations | Steric bulk of the iodine atom, Dipole-dipole interactions |

Prediction of Reactivity and Selectivity in Synthetic Routes

Computational chemistry can go beyond describing existing molecules and reactions by predicting the outcome of new ones. For this compound, this includes predicting its reactivity towards various reagents and the selectivity (chemo-, regio-, and stereoselectivity) of its reactions.

The reactivity of different sites within the molecule can be assessed using reactivity indices derived from DFT calculations. These indices include frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the nucleophilic reactivity of pyrrolidine itself has been studied both experimentally and theoretically. researchgate.net Such an analysis for the target molecule would help in predicting whether a reaction is more likely to occur at the pyrrolidine nitrogen, the carboxyl group, or the iodomethyl group.

Predicting the regioselectivity of reactions is a significant application of computational chemistry. numberanalytics.comrsc.orgresearchgate.net For example, if this compound were to undergo a reaction on the pyrrolidine ring, calculations could predict which of the available C-H bonds is most likely to react. Similarly, in reactions involving the iodomethyl group, such as elimination versus substitution, computational modeling of the respective transition states can predict the major product under different conditions. wikipedia.org

Stereoselectivity is another crucial aspect, particularly in the synthesis of chiral molecules like substituted pyrrolidines. emich.eduacs.orgresearchgate.netnih.gov Computational modeling of transition states for the formation of different stereoisomers can explain and predict the stereochemical outcome of a reaction. By comparing the activation energies for the pathways leading to different stereoisomers, the enantiomeric or diastereomeric excess can be estimated.

Machine learning approaches are also emerging as powerful tools for predicting chemical reactivity, often trained on large datasets of known reactions. nih.gov

In Silico Studies of Molecular Properties for Academic Exploration

Beyond reactivity, a wide range of molecular properties of this compound can be predicted in silico. These predictions are valuable for academic research and for initial assessments in fields like drug discovery and materials science. acs.orgproquest.comnih.govarxiv.orgmdpi.com

Quantum chemical calculations can provide a wealth of information about the electronic structure of a molecule. This includes properties like the dipole moment, polarizability, and ionization potential. The distribution of electron density can be visualized through various means, such as molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-poor regions of the molecule.

Spectroscopic properties can also be simulated. For example, the vibrational frequencies from a DFT calculation can be used to predict the infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which can aid in structure elucidation.

In the context of medicinal chemistry, various "drug-like" properties can be estimated computationally. These include lipophilicity (logP), aqueous solubility (logS), pKa, and various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. While these are often predicted using empirical or machine learning models, quantum chemical descriptors can also be used as inputs for more accurate predictions.

The following table lists some of the molecular properties of this compound that can be explored through in silico methods.

| Property Category | Specific Property | Computational Method | Relevance |

| Electronic Properties | Dipole Moment, Polarizability, Ionization Potential, Electron Affinity | DFT, HF, MP2 | Understanding intermolecular interactions, reactivity, and behavior in electric fields. |

| Spectroscopic Properties | IR/Raman Frequencies, NMR Chemical Shifts (¹H, ¹³C), UV-Vis Absorption | DFT (for vibrational and NMR), TD-DFT (for UV-Vis) | Aiding in experimental characterization and structure confirmation. |

| Physicochemical Properties | Lipophilicity (logP), Aqueous Solubility (logS), pKa | QSPR (Quantitative Structure-Property Relationship) models, Solvation models with quantum chemistry | Predicting behavior in biological systems and for formulation development. |

| Topological/Structural | Molecular Surface Area, Molecular Volume, Shape Indices | Molecular mechanics or quantum chemical geometry optimization | Correlating structure with physical properties and biological activity. |

Design and Synthesis of Derivatives and Analogues for Research Purposes

Exploration of Structure-Activity Relationships (SAR) through Structural Modifications (Excluding specific biological activity)

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule influence its chemical and physical properties. For (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid, systematic modifications can be undertaken to probe these relationships, even without focusing on a specific biological endpoint. The goal is to modulate properties such as stereochemistry, steric bulk, lipophilicity, and hydrogen bonding capacity.

Further modifications can be introduced at various positions. The N-acetic acid side chain can be altered; for instance, its conversion to amides, esters, or longer alkyl acid chains can significantly change the molecule's polarity and hydrogen bonding potential. In one research avenue, various amides were synthesized from N-Boc-proline and different aromatic amines to create a library of derivatives for evaluation. nih.gov The iodomethyl group itself can be replaced with other functionalities to fine-tune steric and electronic properties. For example, replacing the iodine with smaller halogens (Br, Cl) or non-halogen groups (e.g., -CH₃, -OH, -CN) would systematically alter the size and reactivity of this substituent.

Table 1: Examples of Structural Modifications for SAR Exploration This table is for illustrative purposes and lists hypothetical modifications based on common synthetic strategies.

| Modification Site | Type of Modification | Rationale for Modification | Potential Impact on Properties |

| Pyrrolidine (B122466) Ring (C3) | Inversion of Stereochemistry (R vs. S) | Explore the impact of 3D spatial arrangement. nih.gov | Alters molecular geometry and interactions with chiral environments. |

| N-1 Substituent | Chain extension of acetic acid (e.g., propionic acid) | Modify the distance and flexibility of the acidic group. | Changes spatial reach and acidity (pKa). |

| N-1 Substituent | Conversion of carboxylic acid to amide or ester | Alter hydrogen bonding capability and polarity. nih.gov | Modifies solubility, lipophilicity, and metabolic stability. |

| C3-Substituent | Replacement of Iodine (e.g., with Br, Cl, F) | Vary the size and leaving group ability of the halogen. | Affects reactivity in nucleophilic substitution reactions. |

| C3-Substituent | Replacement of -CH₂I with other groups (e.g., -CH₂OH, -CH₂CN) | Introduce different functional group properties. | Changes polarity, reactivity, and potential for further derivatization. |

Development of Conjugates for Targeted Synthetic Applications

The structure of this compound is well-suited for its use as a bifunctional linker, enabling the development of conjugates for targeted synthetic applications. Conjugation involves covalently attaching the molecule to another chemical entity, such as a peptide, a polymer, or a solid support, to create a new molecule with combined or novel properties. nbinno.com

The carboxylic acid group provides a convenient handle for forming stable amide bonds with primary or secondary amines. This reaction is typically mediated by standard peptide coupling reagents (e.g., DCC, EDC, HATU). This strategy is widely used in the creation of antibody-drug conjugates (ADCs), where a linker is attached to an antibody. semanticscholar.orgnih.gov The pyrrolidine scaffold can serve as the core of such a linker. nbinno.com

Simultaneously, the iodomethyl group offers a reactive site for nucleophilic substitution. The iodine atom is an excellent leaving group, facilitating reactions with nucleophiles like thiols (to form thioethers), amines (to form secondary amines), or carboxylates (to form esters). This dual reactivity allows for the synthesis of heterobifunctional linkers, where one part of the molecule can be attached to a targeting moiety and the other to a payload or a solid-phase resin for further synthetic elaboration.

Table 2: Conjugation Strategies for this compound This table is for illustrative purposes and lists hypothetical modifications based on common synthetic strategies.

| Reactive Group | Conjugation Partner (Example) | Coupling Chemistry | Resulting Linkage | Potential Application |

| Carboxylic Acid | Peptide (with free N-terminus) | Amide coupling (e.g., using HATU/DIPEA) | Amide bond | Synthesis of peptide-drug conjugates. |

| Carboxylic Acid | Amino-functionalized polymer | Amide coupling | Amide bond | Creation of functionalized materials. |

| Iodomethyl Group | Cysteine-containing protein | Nucleophilic substitution (SN2) | Thioether bond | Site-specific protein modification. nih.gov |

| Iodomethyl Group | Thiol-modified solid support | Nucleophilic substitution (SN2) | Thioether bond | Solid-phase synthesis of complex molecules. |

Preparation of Labeled Analogues for Mechanistic Studies

To investigate reaction mechanisms, metabolic pathways, or target engagement, researchers often prepare isotopically labeled versions of a compound. researchgate.net The synthesis of labeled analogues of this compound can provide invaluable tools for such studies. Labeling can be achieved by incorporating either stable isotopes (e.g., ²H, ¹³C, ¹⁵N) for NMR studies or radioactive isotopes (e.g., ³H, ¹⁴C, ¹²⁵I) for detection in tracer studies. researchgate.netmdpi.com

For example, ¹⁴C can be incorporated into the backbone of the molecule, often within the acetic acid moiety or the pyrrolidine ring, starting from a labeled precursor. A ¹⁴C-labeled compound allows for quantitative analysis of its distribution, metabolism, and excretion (ADME) in biological systems, as the label is typically retained even after metabolic transformation. researchgate.net

Tritium (³H) labeling is another common strategy, often offering higher specific activity, though care must be taken to place the label in a metabolically stable position to avoid loss through exchange with water. researchgate.net Given the structure of the target compound, replacing the stable iodine atom with a radioactive isotope, such as ¹²⁵I or ¹³¹I, is a straightforward approach to introduce a radiolabel for imaging studies (SPECT) or in vitro binding assays. This allows the molecule's biodistribution and target localization to be tracked non-invasively. mdpi.com

Table 3: Potential Isotopically Labeled Analogues and Their Applications This table is for illustrative purposes and lists hypothetical modifications based on common synthetic strategies.

| Isotope | Potential Position of Label | Detection Method | Type of Mechanistic Study |

| ¹⁴C | Carboxyl carbon of the acetic acid group | Liquid Scintillation Counting | ADME (Absorption, Distribution, Metabolism, Excretion) studies. researchgate.net |

| ¹³C | C3 of the pyrrolidine ring | Nuclear Magnetic Resonance (NMR) | Elucidation of reaction mechanisms and metabolic pathways. |

| ³H (Tritium) | Non-exchangeable C-H bond on the pyrrolidine ring | Liquid Scintillation Counting | Receptor binding assays, metabolic stability studies. researchgate.net |

| ¹²⁵I | In place of stable iodine | Gamma Counting | In vitro binding assays, autoradiography. mdpi.com |

Utilization as Precursors for Complex Chemical Scaffolds

Functionalized five-membered heterocycles like pyrrolidine are highly valuable building blocks in organic synthesis. mdpi.comnih.gov this compound, with its multiple reactive sites, is an excellent precursor for the construction of more complex chemical scaffolds, including polycyclic and spirocyclic systems. nih.gov The pyrrolidine core is found in numerous natural products and FDA-approved drugs. nih.gov

The primary utility of this compound as a precursor lies in the reactivity of the C-I bond. The iodomethyl group can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, reaction with carbon nucleophiles, such as enolates or organometallic reagents, can be used to extend the carbon skeleton. Intramolecular reactions are also possible; if a nucleophile is introduced elsewhere in the molecule, cyclization can lead to the formation of bicyclic structures, such as pyrrolizidines. nih.gov

The N-acetic acid moiety can be used as an anchor point or be modified post-synthesis. For example, after using the iodomethyl group to build a more complex core, the carboxylic acid can be reduced, esterified, or coupled with other fragments to complete the synthesis of a target molecule. This modular approach, where different parts of the precursor can be reacted sequentially, makes it a powerful tool for generating molecular diversity and accessing novel chemical scaffolds. mdpi.comacs.org

Table 4: Application as a Precursor in the Synthesis of Complex Scaffolds This table is for illustrative purposes and lists hypothetical modifications based on common synthetic strategies.

| Reactant / Reagent | Reaction Type | Resulting Functional Group/Scaffold | Example of Scaffold Class |

| Amine (R-NH₂) | Nucleophilic Substitution | 3-(Aminomethyl)pyrrolidine derivative | Diamine ligands, complex amines |

| Thiol (R-SH) | Nucleophilic Substitution | 3-(Thioether)pyrrolidine derivative | Sulfur-containing heterocycles |

| Malonic Ester | Nucleophilic Substitution / C-C bond formation | Pyrrolidine-substituted dicarboxylic ester | Building blocks for further cyclization |

| Internal Nucleophile (e.g., appended amine) | Intramolecular Cyclization | Bicyclic pyrrolidine (e.g., Pyrrolizidine) | Alkaloid-like scaffolds nih.gov |

Future Research Avenues for 3 Iodomethyl Pyrrolidin 1 Yl Acetic Acid

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The biological activity of pyrrolidine (B122466) derivatives is often contingent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is a paramount area of research. nih.gov Current strategies for synthesizing chiral pyrrolidines often rely on using existing chiral precursors, like proline, or the cyclization of acyclic starting materials. nih.govmdpi.com

Future research should focus on creating novel and more efficient stereoselective routes to (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid. This could involve:

Asymmetric Catalysis: Designing new chiral catalysts for the enantioselective synthesis of the pyrrolidine ring. This includes the development of novel chiral pyrrolidine-based diamines with C2-symmetry that can act as ligands in metal-catalyzed reactions. capes.gov.br

Biocatalysis: Employing enzymes, such as transaminases, for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available starting materials like ω-chloroketones. acs.org This approach has shown success in producing both enantiomers with high enantiomeric excess. acs.org

C-H Activation Strategies: Utilizing advanced palladium-catalyzed C(sp³)–H activation to introduce functionality stereoselectively onto a pre-existing pyrrolidine ring. nih.gov This method has been successfully used in the stereoselective synthesis of complex pyrrolidine analogs. nih.gov

Synthesis from Other Cyclic Precursors: Exploring stereoselective methods that involve the transformation of other heterocyclic systems, such as oxazines, into the desired pyrrolidine structure through processes like ozonolysis and intramolecular cyclization. mdpi.com

A summary of potential stereoselective synthesis strategies is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Strategies| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of the reaction. capes.gov.br | High enantioselectivity, catalytic amounts of chiral material required. |

| Biocatalysis | Employment of enzymes to perform stereoselective transformations. acs.org | High specificity, mild reaction conditions, environmentally friendly. |

| C-H Activation | Direct functionalization of C-H bonds with high stereocontrol. nih.gov | Atom economy, access to novel derivatives. |

| Ring Transformation | Conversion of other readily available chiral cyclic precursors into the pyrrolidine ring. mdpi.com | Utilizes existing chirality, diverse starting materials. |

Exploration of Underutilized Reactivity and Transformational Potentials

The structure of this compound contains multiple reactive sites that have not been fully explored. The iodomethyl group is a potent electrophile, ideal for a variety of nucleophilic substitution reactions to introduce diverse functional groups. The pyrrolidine ring itself can undergo skeletal remodeling, and the carboxylic acid moiety can be derivatized.

Future research could investigate:

Transformations of the Iodomethyl Group: Beyond simple substitution, the iodomethyl group can participate in radical reactions or be converted to an organometallic reagent, opening up a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions.

Ring Deconstruction and Re-editing: Recent advances have shown that the typically inert C-N bonds in N-benzoyl pyrrolidines can be cleaved using a combination of Lewis acid and photoredox catalysis. nih.gov This "skeletal remodeling" allows for the conversion of pyrrolidines into other valuable structures like aziridines, γ-lactones, and tetrahydrofurans. nih.gov

Cascade Reactions: Designing cascade reactions that involve the initial cycloisomerization of an N-Boc-protected alkynamine followed by a nucleophilic addition, catalyzed by a platinum/Brønsted acid system, can lead to complex bicyclic pyrrolidine derivatives. nih.gov

Derivatization of the Acetic Acid Moiety: The carboxylic acid can be converted into amides, esters, or other functional groups, which can modulate the compound's properties or act as a handle for conjugation to other molecules.

Advanced Spectroscopic and Structural Characterization Techniques for Elucidating Complex Forms

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial. Advanced analytical techniques are essential for this purpose.

Future research avenues include:

Advanced NMR Spectroscopy: The use of sophisticated Nuclear Magnetic Resonance (NMR) techniques can help in elucidating the complex conformational preferences of the pyrrolidine ring. nih.gov

Vibrational Spectroscopy and Computational Chemistry: Combining experimental vibrational spectra (Infrared and Raman) with theoretical calculations, such as those from Density Functional Theory (DFT), can provide a detailed assignment of vibrational modes and confirm conformational structures. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure, providing precise information on bond lengths, bond angles, and stereochemistry.

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) can be used to probe the stereochemical features of the molecule in solution and its interaction with other chiral entities.

Integration with Emerging Synthetic Technologies (e.g., Photoredox Catalysis, Microfluidics)

Modern synthetic technologies offer powerful tools to improve the synthesis of complex molecules like this compound, offering better yields, selectivity, and sustainability.

Photoredox Catalysis: This rapidly evolving field uses visible light to initiate single-electron transfer processes, enabling novel transformations under mild conditions. nih.gov It has been successfully applied to the C(sp³)–C(sp³) cross-coupling for the late-stage functionalization of pyrrolidines and for the synthesis of β-substituted pyrroles from pyrrolidines. charnwooddiscovery.comacs.orgfao.org The combination of photoredox catalysis with a Lewis acid can facilitate the cleavage of inert C-N bonds in the pyrrolidine ring. nih.gov

Microfluidics: Performing reactions in microreactors provides significant advantages in terms of heat and mass transfer, reaction time, and safety. nih.gov Microfluidic synthesis has been used for the efficient photoinduced organocatalyzed cyclization to produce pyrrolidin-2-ones. rsc.org This technology allows for precise control over reaction parameters, leading to narrower product distributions and the potential for high-throughput screening of reaction conditions. nih.gov

Table 2: Advantages of Emerging Synthetic Technologies

| Technology | Key Principles | Benefits for Pyrrolidine Synthesis |

|---|---|---|

| Photoredox Catalysis | Uses light to drive chemical reactions via single-electron transfer. nih.gov | Mild reaction conditions, access to unique reactive intermediates, enables novel bond formations and late-stage functionalization. charnwooddiscovery.comacs.org |

| Microfluidics | Conducts reactions in continuous-flow systems with micrometer-scale dimensions. nih.govrsc.org | Enhanced reaction control, improved safety, faster optimization, scalability, and potential for automation. nih.gov |

Mechanistic Elucidation of Complex Reaction Cascades

To optimize existing synthetic routes and to rationally design new ones, a deep understanding of the underlying reaction mechanisms is essential. For reactions involving this compound, especially complex cascade reactions, detailed mechanistic studies are a key future research direction.

This can be achieved through a combination of:

Kinetic Studies: Measuring reaction rates under various conditions (temperature, concentration, catalyst loading) to determine the rate law and activation parameters.

In-situ Spectroscopic Monitoring: Using techniques like NMR and IR spectroscopy to observe the formation and consumption of intermediates during the course of a reaction.

Isotopic Labeling Studies: Employing isotopically labeled substrates to trace the path of atoms throughout the reaction mechanism.

Computational Modeling: Using quantum chemical calculations to map out the potential energy surface of the reaction, identify transition states, and calculate reaction barriers, providing a theoretical framework to understand the experimental observations. For example, a plausible mechanism for the ring-opening of pyrrolidines via photoredox catalysis has been proposed based on such studies. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Conformational Landscapes

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational modeling can provide predictive insights that guide experimental work.

Future research should leverage:

High-Accuracy Quantum Chemical Methods: Employing methods like Density Functional Theory (DFT) and post-Hartree-Fock methods to accurately predict the relative energies of different conformers and isomers. acs.org Rigorous conformational analysis is necessary as small energy differences can dictate selectivity. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the molecule in different solvent environments to understand its conformational landscape and flexibility. nih.gov This is particularly important for understanding how the molecule might interact with biological targets.

Predictive Synthesis: Using computational models to predict the outcome of potential reactions, screen for optimal reaction conditions, and design novel synthetic pathways before committing to laboratory experiments.

Hybrid QM/MM Methods: For studying the interaction of the molecule with a larger system, such as an enzyme's active site, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide a balance between accuracy and computational cost.

Table 3: Applications of Computational Modeling

| Computational Method | Application Area | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Conformational Analysis, Reaction Mechanisms. acs.org | Relative stability of conformers, transition state structures, reaction energy profiles. |

| Molecular Dynamics (MD) | Conformational Landscapes, Solvation Effects. nih.gov | Dynamic behavior in solution, identification of preferred conformations, interaction with solvent molecules. |

| Ab initio Methods | High-Accuracy Energy Calculations. acs.org | Benchmarking DFT results, providing highly accurate energetic data for key structures. |

| QM/MM | Enzyme-Ligand Interactions | Binding modes, interaction energies within a biological environment. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Iodomethyl-pyrrolidin-1-yl)-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalizing pyrrolidine derivatives. For example, iodomethyl groups can be introduced via nucleophilic substitution using iodomethane under controlled temperatures (e.g., 0–25°C). Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃, may enhance regioselectivity and yield . Optimize solvent polarity (e.g., DMF or THF) to stabilize intermediates and minimize side reactions. Monitor reaction progress via TLC or HPLC, targeting >95% purity post-purification.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve overlapping signals caused by the pyrrolidine ring and iodomethyl group. Compare experimental spectra with computational predictions (e.g., DFT) . High-resolution mass spectrometry (HRMS) is critical to confirm the molecular ion peak (e.g., [M+H]⁺) and detect iodine isotope patterns. Elemental analysis (C, H, N) and FT-IR (for carboxylic acid C=O stretch ~1700 cm⁻¹) further validate structure .

Advanced Research Questions

Q. How can contradictory NMR data in derivatives of this compound be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering in pyrrolidine) or solvent interactions. Use deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize conformers and acquire variable-temperature NMR (VT-NMR) to observe coalescence points. For stereochemical ambiguities, employ NOESY/ROESY to determine spatial proximity of protons. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What chromatographic techniques optimize purification of this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, 5–95% acetonitrile/water gradient with 0.1% TFA) effectively separates polar impurities. For iodine-containing byproducts, size-exclusion chromatography (SEC) may resolve high-molecular-weight aggregates. Alternatively, ion-exchange chromatography targets the carboxylic acid group at pH 4–5. Monitor UV absorption at 210–260 nm, adjusting mobile phase pH to enhance retention .

Q. What factors influence the hydrolytic stability of the iodomethyl group under physiological conditions?

- Methodological Answer : Hydrolysis rates depend on pH, temperature, and nucleophile presence (e.g., water, thiols). At pH 7.4 (physiological buffer), the iodomethyl group may undergo SN2 displacement by hydroxide ions. Stabilize the compound via lyophilization or storage in anhydrous solvents (e.g., DMSO). Kinetic studies using LC-MS can quantify degradation products over time. Chelating agents (e.g., EDTA) may mitigate metal-catalyzed hydrolysis .

Q. How should researchers design experiments to assess the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Explore palladium-catalyzed (e.g., Suzuki-Miyaura) or copper-mediated (Ullmann) couplings using the iodomethyl group as a leaving site. Screen ligands (e.g., PPh₃, XPhos) and bases (K₂CO₃, CsF) to enhance catalytic efficiency. Monitor reaction progress via GC-MS or MALDI-TOF for low-abundance intermediates. For mechanistic insights, conduct DFT calculations to model transition states and regioselectivity .

Safety and Handling

Q. What safety protocols are critical when handling this compound during exothermic reactions?

- Methodological Answer : Use jacketed reactors with temperature control (−20°C to 50°C) to manage exotherms. Conduct small-scale calorimetry (e.g., DSC) to identify thermal hazards. Personal protective equipment (PPE) must include nitrile gloves, goggles, and fume hoods due to respiratory and ocular irritation risks . Emergency protocols should address spills (neutralize with NaHCO₃) and inhalation exposure (immediate fresh air, medical consultation) .

Data Analysis and Optimization

Q. How should mass spectrometry data be analyzed to confirm the molecular ion peak amidst fragmentation?

- Methodological Answer : Use high-resolution instruments (Q-TOF or Orbitrap) to distinguish [M+H]⁺ from fragment ions. Isotopic patterns (e.g., iodine’s 127/129 amu doublet) aid identification. For MALDI-MS, matrix selection (e.g., α-cyano-4-hydroxycinnamic acid) minimizes in-source decay. Validate with isotopic labeling (e.g., deuterated analogs) and compare with synthetic standards .

Contradiction Resolution

Q. How can conflicting biological activity data for derivatives be addressed?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent toxicity). Standardize protocols using DMSO controls (<0.1% v/v) and replicate across multiple cell models. Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Meta-analysis of structure-activity relationships (SAR) can identify critical substituents (e.g., iodomethyl position) influencing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.